molecular formula C19H16N4O3S3 B2847132 N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-52-0

N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2847132
CAS RN: 1021215-52-0
M. Wt: 444.54
InChI Key: OAWMXERSQGHPEW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S3 and its molecular weight is 444.54. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Studies on similar compounds emphasize the importance of synthesis and crystal structure analysis in understanding the chemical and physical properties of heterocyclic compounds. For instance, the synthesis and crystal structure of related compounds, including the use of techniques like FT-IR spectroscopy, NMR, and X-ray diffraction, provide insights into their molecular conformation and stability (Sun et al., 2021).

Antimicrobial and Anticancer Activity

Research on the synthesis and biological activity of furan-2-ylmethyl compounds demonstrates their potential in developing new therapeutic agents. The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity show significant potential against leukemia cell lines (Horishny et al., 2021). Additionally, compounds with furan-2-ylmethyl structures have been investigated for their antibacterial, antifungal, and anti-tubercular activity, indicating their broad spectrum of potential biomedical applications (Akhaja & Raval, 2012).

Antinociceptive and Anti-inflammatory Properties

The exploration of heterocyclic compounds, including those with furan-2-ylmethyl groups, extends to their potential antinociceptive (pain-relieving) and anti-inflammatory properties. Research demonstrates the synthesis of derivatives and their evaluation in animal models, indicating their relevance in pain and inflammation management (Selvam et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of furan-2-ylmethanamine with 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid. The resulting intermediate is then subjected to acetylation to yield the final product.", "Starting Materials": [ "Furan-2-ylmethanamine", "2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Furan-2-ylmethanamine is reacted with 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid in methanol and triethylamine to yield the intermediate product.", "Step 2: The intermediate product is then subjected to acetylation using acetic anhydride and triethylamine in diethyl ether to yield the final product.", "Step 3: The final product is purified using sodium bicarbonate, hydrochloric acid, and sodium hydroxide in ethanol to obtain the pure compound." ] }

CAS RN

1021215-52-0

Product Name

N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Molecular Formula

C19H16N4O3S3

Molecular Weight

444.54

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16N4O3S3/c1-11-5-2-3-7-13(11)23-16-15(29-19(23)27)17(25)22-18(21-16)28-10-14(24)20-9-12-6-4-8-26-12/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

OAWMXERSQGHPEW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S

solubility

not available

Origin of Product

United States

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